Cas no 186670-52-0 (5-Chloro-8-methylquinoline-2-carbaldehyde)

5-Chloro-8-methylquinoline-2-carbaldehyde is a versatile quinoline derivative with significant utility in organic synthesis and pharmaceutical research. Its structure, featuring both chloro and methyl substituents on the quinoline core, enhances its reactivity and selectivity in cross-coupling reactions, making it a valuable intermediate for constructing complex heterocyclic compounds. The aldehyde functional group at the 2-position allows for further derivatization, enabling applications in the development of bioactive molecules, ligands, and functional materials. This compound exhibits high purity and stability, ensuring reliable performance in synthetic workflows. Its well-defined chemical properties make it particularly useful in medicinal chemistry and material science applications.
5-Chloro-8-methylquinoline-2-carbaldehyde structure
186670-52-0 structure
Product name:5-Chloro-8-methylquinoline-2-carbaldehyde
CAS No:186670-52-0
MF:C11H8ClNO
MW:205.640321731567
CID:5693241
PubChem ID:83813719

5-Chloro-8-methylquinoline-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • AKOS023553143
    • 186670-52-0
    • CS-0448811
    • 5-Chloro-8-methylquinoline-2-carbaldehyde
    • SB70015
    • 2-Quinolinecarboxaldehyde, 5-chloro-8-methyl-
    • Inchi: 1S/C11H8ClNO/c1-7-2-5-10(12)9-4-3-8(6-14)13-11(7)9/h2-6H,1H3
    • InChI Key: OWTGNTZOVIHGOI-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C)C2C1=CC=C(C=O)N=2

Computed Properties

  • Exact Mass: 205.0294416g/mol
  • Monoisotopic Mass: 205.0294416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 30Ų

5-Chloro-8-methylquinoline-2-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM242323-1g
5-Chloro-8-methylquinoline-2-carbaldehyde
186670-52-0 97%
1g
$686 2022-09-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2662-500MG
5-chloro-8-methylquinoline-2-carbaldehyde
186670-52-0 95%
500MG
¥ 2,956.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2662-1G
5-chloro-8-methylquinoline-2-carbaldehyde
186670-52-0 95%
1g
¥ 4,435.00 2023-04-14
Chemenu
CM242323-10g
5-Chloro-8-methylquinoline-2-carbaldehyde
186670-52-0 97%
10g
$1669 2021-08-04
Chemenu
CM242323-1g
5-Chloro-8-methylquinoline-2-carbaldehyde
186670-52-0 97%
1g
$655 2021-08-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2662-5g
5-chloro-8-methylquinoline-2-carbaldehyde
186670-52-0 95%
5g
¥8454.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2662-10g
5-chloro-8-methylquinoline-2-carbaldehyde
186670-52-0 95%
10g
¥11304.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2662-5G
5-chloro-8-methylquinoline-2-carbaldehyde
186670-52-0 95%
5g
¥ 8,461.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2662-10G
5-chloro-8-methylquinoline-2-carbaldehyde
186670-52-0 95%
10g
¥ 11,312.00 2023-04-14
Chemenu
CM242323-5g
5-Chloro-8-methylquinoline-2-carbaldehyde
186670-52-0 97%
5g
$1248 2021-08-04

Additional information on 5-Chloro-8-methylquinoline-2-carbaldehyde

5-Chloro-8-methylquinoline-2-carbaldehyde: A Comprehensive Overview

5-Chloro-8-methylquinoline-2-carbaldehyde, also known by its CAS number 186670-52-0, is a heterocyclic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the quinoline family, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of a chlorine atom at the 5-position and a methyl group at the 8-position, along with an aldehyde group at the 2-position, imparts unique chemical properties to this molecule.

The synthesis of 5-Chloro-8-methylquinoline-2-carbaldehyde involves multi-step organic reactions, often starting from simpler precursors like o-chlorotoluene or related compounds. The construction of the quinoline skeleton typically requires condensation reactions, such as the Skraup reaction or the Doebner modification, followed by functionalization to introduce the aldehyde group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact.

One of the most promising applications of 5-Chloro-8-methylquinoline-2-carbaldehyde lies in its potential as a building block for drug discovery. Quinoline derivatives are well-known for their pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Studies have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines, making it a valuable candidate for further exploration in oncology research.

In addition to its pharmaceutical applications, 5-Chloro-8-methylquinoline-2-carbaldehyde has been investigated for its role in material science. Its conjugated π-system and electron-withdrawing groups make it suitable for use in organic electronics, such as in the development of light-emitting diodes (LEDs) and photovoltaic devices. Recent research has focused on optimizing its electronic properties through structural modifications, enhancing its suitability for these advanced applications.

The physical and chemical properties of 5-Chloro-8-methylquinoline-2-carbaldehyde are critical for understanding its behavior in different environments. Its melting point is approximately 170°C, and it is sparingly soluble in water but readily dissolves in organic solvents like dichloromethane and ethyl acetate. These characteristics make it amenable to various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

The environmental impact of 5-Chloro-8-methylquinoline-2-carbaldehyde has also been a topic of interest. Studies indicate that it undergoes biodegradation under aerobic conditions, with microbial communities playing a key role in its breakdown. This suggests that while it may pose risks in certain ecological contexts, proper waste management practices can mitigate these concerns.

In conclusion, 5-Chloro-8-methylquinoline-2-carbaldehyde, CAS number 186670-52-0, is a versatile compound with diverse applications across multiple fields. Its unique chemical structure, combined with recent advancements in synthesis and application development, positions it as an important molecule for future research and industrial use.

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